(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine
Description
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclobutyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H20N2/c1-11(2)7-6-9(8-10)4-3-5-9/h3-8,10H2,1-2H3 |
InChI Key |
MTVUAPLCIXZJMG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1(CCC1)CN |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation Approach
- Starting Materials: Cyclobutylmethanamine and 2-(dimethylamino)ethyl chloride or bromide.
- Reaction Type: Nucleophilic substitution (SN2) where the amine nitrogen attacks the alkyl halide.
- Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile; mild heating may be applied to enhance reaction rates.
- Catalysts/Additives: Bases such as potassium carbonate or sodium hydroxide can be used to deprotonate the amine and facilitate substitution.
- Outcome: Formation of (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine with moderate to high yields.
Continuous Flow Synthesis (Industrial Scale)
- Method: Continuous flow reactors allow precise control of temperature, mixing, and reaction time.
- Advantages: Enhanced safety, scalability, improved yield and purity.
- Typical Setup: Continuous feeding of reactants (cyclobutylmethanamine and 2-(dimethylamino)ethyl chloride) into a flow reactor with controlled residence time.
- Result: Efficient production suitable for industrial applications with consistent quality.
Reaction Mechanism Insights
- The nucleophilic amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
- Steric effects of the cyclobutyl ring influence the reaction rate and selectivity.
- The dimethylamino group can also participate in side reactions; thus, reaction conditions are optimized to minimize by-products.
Data Table: Typical Reaction Conditions and Yields
| Parameter | Typical Value | Notes |
|---|---|---|
| Solvent | DMF, Acetonitrile | Polar aprotic solvents preferred |
| Base | K2CO3, NaOH | Facilitates deprotonation |
| Temperature | 25°C to 80°C | Mild heating improves yield |
| Reaction Time | 4 to 24 hours | Depends on scale and conditions |
| Yield | 65% to 90% | High purity achievable |
| Purification | Extraction, distillation, chromatography | To isolate product |
Alternative Synthetic Strategies
Reductive Amination
- Concept: Condensation of cyclobutylmethanal (aldehyde form) with dimethylaminoethylamine followed by reduction.
- Reducing Agents: Sodium borohydride or sodium cyanoborohydride.
- Advantages: Allows introduction of the dimethylaminoethyl group in a single step.
- Challenges: Requires preparation of cyclobutylmethanal and careful control of reaction conditions to avoid over-reduction.
Multi-Step Synthesis via Nitriles
- Preparation of cyclobutylmethanamine derivatives from cyclobutyl nitriles followed by reduction.
- Functionalization of nitrile with dimethylaminoethyl groups through condensation and subsequent reduction.
Comparative Analysis with Analogous Compounds
| Compound | Ring System | Preparation Complexity | Biological Relevance |
|---|---|---|---|
| (1-[2-(Dimethylamino)ethyl]cyclopropyl)methanamine | Cyclopropyl | Moderate | Similar receptor activity |
| (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine | Cyclobutyl | Moderate | Unique steric properties |
| (1-[2-(Dimethylamino)ethyl]cyclopentyl)methanamine | Cyclopentyl | Slightly higher | Different receptor selectivity |
| (1-[2-(Dimethylamino)ethyl]cyclohexyl)methanamine | Cyclohexyl | Higher | Used in pharmaceutical syntheses |
Research Findings and Applications
- The cyclobutyl ring imparts distinct steric and electronic properties influencing the compound's reactivity and biological interactions.
- The compound has been studied as an intermediate in synthesizing pharmaceuticals targeting neurotransmitter receptors.
- Optimization of preparation methods focuses on yield, purity, and scalability, with continuous flow synthesis emerging as a preferred industrial approach.
Chemical Reactions Analysis
Types of Reactions
(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines depending on the nucleophile used.
Scientific Research Applications
(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity . This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural features and properties of (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine and related compounds:
Key Observations:
Substituent Effects: The dimethylaminoethyl group in the target compound and 2-[1-(dimethylamino)ethyl]indole enhances basicity and solubility in polar solvents .
Molecular Weight : The target compound (169.27 g/mol) falls within the optimal range for blood-brain barrier penetration, contrasting with bulkier analogs like the indole derivative (188.27 g/mol) .
Biological Activity
(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine, commonly referred to as a cyclobutyl analogue, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine involves several steps that typically include the formation of the cyclobutyl ring and subsequent functionalization of the amine group. The compound's structure allows for diverse modifications, which can significantly affect its biological activity.
Key Findings:
- Cyclobutyl analogues have been shown to exhibit varying degrees of antagonist activity at P2Y receptors, with some displaying IC50 values in the micromolar range .
- The introduction of specific substituents on the cyclobutyl moiety can enhance potency and selectivity for particular receptor subtypes.
Receptor Interactions
The biological activity of (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine is primarily characterized by its interaction with P2Y receptors. These receptors are involved in various physiological processes, including platelet aggregation and neurotransmission.
Key Data:
- The compound has been reported to act as an antagonist at the P2Y1 receptor, with an IC50 value of approximately 805 nM .
- It also shows selectivity against other P2Y receptor subtypes, indicating potential therapeutic applications in conditions where P2Y1 receptor modulation is beneficial.
Antiproliferative Activity
Recent studies have investigated the antiproliferative effects of this compound on cancer cell lines. The findings suggest that cyclobutyl derivatives can inhibit cell proliferation in specific cancer types, particularly those expressing mutant forms of EGFR.
Case Study:
- In a study focusing on lung cancer cell lines A431 and H1975, compounds with cyclobutyl substitutions demonstrated significant inhibitory effects on cellular proliferation, with IC50 values ranging from 10 nM to over 1 μM depending on structural modifications .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities and IC50 values of various cyclobutyl analogues, including (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine:
| Compound | Receptor Type | IC50 Value (nM) | Activity Type |
|---|---|---|---|
| (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine | P2Y1 | 805 | Antagonist |
| Cyclobutyl analogue A | P2Y1 | 51.6 | Antagonist |
| Cyclobutyl analogue B | P2X3 | 12.9 | Antagonist |
| Cyclobutyl derivative C | EGFR L858R | 41 | Antiproliferative |
Molecular Modeling Studies
Molecular modeling studies have been employed to understand the binding interactions of (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine with target receptors. These studies suggest that structural modifications can lead to enhanced binding affinity and selectivity.
Key Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
